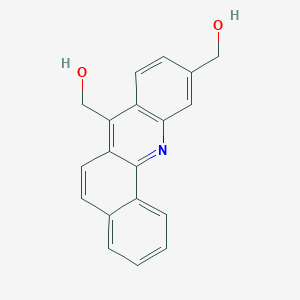

7,10-Bis(hydroxymethyl)benz(c)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

160543-10-2 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

[7-(hydroxymethyl)benzo[c]acridin-10-yl]methanol |

InChI |

InChI=1S/C19H15NO2/c21-10-12-5-7-15-17(11-22)16-8-6-13-3-1-2-4-14(13)19(16)20-18(15)9-12/h1-9,21-22H,10-11H2 |

InChI Key |

KNRURXFLNGOFAI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |

Other CAS No. |

160543-10-2 |

Synonyms |

7,10-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz C Acridine Core

Strategies for the Construction of the Benz(c)acridine Nucleus

The synthesis of the benz(c)acridine core can be achieved through a variety of chemical reactions, ranging from classical condensation methods to modern transition-metal-catalyzed cyclizations. These strategies offer access to a wide array of substituted benz(c)acridine derivatives.

Multi-component Condensation Reactions for Benz(c)acridine Formation

One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs have been developed for the construction of the benz(c)acridine nucleus. A common approach involves the condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and a C-H activated carbonyl compound like dimedone. nih.gov This three-component reaction, often catalyzed by an acid, proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization to afford tetrahydrobenzo[c]acridinone derivatives. scielo.org.mx These intermediates can then be further transformed to the fully aromatic benz(c)acridine system. The use of various catalysts, including solid acids and ionic liquids, under different reaction conditions such as microwave or ultrasound irradiation, has been explored to improve the efficiency and environmental friendliness of these reactions. scielo.org.mx

Rhodium-Catalyzed Benzannulation Approaches to Acridine (B1665455) Derivatives

Transition-metal catalysis offers a versatile platform for the synthesis of heterocyclic compounds. While specific examples for benz(c)acridine synthesis are not extensively documented, rhodium-catalyzed methods for the synthesis of the broader acridine family have been reported. These reactions often proceed via C-H activation and annulation pathways, providing a regioselective route to substituted acridines. The general strategy may involve the coupling of an aniline (B41778) derivative with a suitable coupling partner, such as a benzoic acid or an aldehyde, in the presence of a rhodium catalyst.

Palladium-Catalyzed Cyclization Methods for Acridine Synthesis

Palladium-catalyzed cross-coupling and cyclization reactions are well-established methods in organic synthesis. For the construction of the acridine core, these methods can be employed to form key C-C and C-N bonds. For instance, a palladium-catalyzed intramolecular cyclization of a suitably substituted diarylamine derivative could lead to the formation of the central acridine ring. While direct palladium-catalyzed synthesis of the benz(c)acridine nucleus is not prominently featured in the available literature, the versatility of palladium catalysis in forming polycyclic aromatic systems suggests its potential applicability in this context.

Conventional Condensation and Dehydrogenation Techniques in Acridine Preparation

Classical methods for the synthesis of acridines often rely on condensation reactions followed by dehydrogenation. The Bernthsen acridine synthesis, for example, involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride at high temperatures. Another traditional approach is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive methylene (B1212753) group. Subsequent dehydrogenation of the resulting dihydroacridine or tetrahydroacridine intermediates, often using an oxidizing agent, yields the aromatic acridine core. These methods, while historically significant, often require harsh reaction conditions and may result in lower yields compared to more modern techniques.

Targeted Introduction and Functionalization of Hydroxymethyl Moieties at Positions 7 and 10

Direct and selective introduction of hydroxymethyl groups at the C7 and C10 positions of the pre-formed benz(c)acridine nucleus presents a synthetic challenge due to the potential for multiple reactive sites on the polycyclic aromatic system. A more plausible and controlled approach involves the use of starting materials that already contain the desired functional groups or their precursors.

For instance, a synthetic strategy could commence with a substituted naphthalene (B1677914) or aniline derivative bearing a hydroxymethyl group or a protected form thereof. For example, the synthesis of the related compound, 7-Hydroxymethyl-10-methylbenz(c)acridine, suggests that functionalization at these positions is achievable. ontosight.ai A plausible route to 7,10-Bis(hydroxymethyl)benz(c)acridine could involve a multi-component condensation reaction utilizing a hydroxymethyl-substituted aromatic aldehyde and a 1-naphthylamine derivative that also carries a hydroxymethyl precursor.

Alternatively, functionalization of a pre-existing benz(c)acridine core, such as 7,10-dimethylbenz(c)acridine, could be envisioned. The methyl groups at the 7 and 10 positions could potentially be subjected to selective oxidation to afford the corresponding hydroxymethyl derivatives. This transformation would require careful selection of oxidizing agents to avoid over-oxidation to aldehydes or carboxylic acids and to prevent unwanted reactions at other positions of the benz(c)acridine ring.

Advanced Derivatization Strategies for Enhanced Biological Functionality

The hydroxymethyl groups at the 7 and 10 positions of the benz(c)acridine core serve as versatile handles for further chemical modifications to modulate the biological activity of the molecule. These functional groups can be transformed into a variety of other moieties to enhance properties such as solubility, cell permeability, and target-binding affinity.

One common derivatization strategy involves the esterification or etherification of the hydroxymethyl groups. Conversion to esters can improve the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Etherification, on the other hand, can be used to introduce a range of substituents, including those that can participate in specific interactions with biological targets.

Another important derivatization is the oxidation of the hydroxymethyl groups to the corresponding aldehydes or carboxylic acids . These functional groups can then be used in a variety of subsequent reactions, such as the formation of imines, amides, or esters, allowing for the attachment of diverse side chains.

Furthermore, the hydroxymethyl groups can be converted to halomethyl derivatives , which are excellent electrophiles for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and azides, which can further be used for bioconjugation or to introduce pharmacophoric elements.

Synthesis of Bis-Acridine and Related Polyacridine Constructs

The dimerization of acridine moieties to form bis-acridines is a well-established strategy to enhance their biological activity, particularly as DNA intercalating agents. nih.govresearchgate.net These constructs typically consist of two acridine units connected by a flexible or rigid linker chain. The synthesis of bis-acridine derivatives often involves the condensation of a reactive acridine precursor, such as a 9-chloroacridine (B74977) or 9-methoxyacridine (B162088), with a diamine linker. nih.govresearchgate.net

For example, a series of bis-acridine derivatives have been synthesized by reacting 9-chloro-2,4-(un)substituted acridines with various diamines. researchgate.net Similarly, N¹, N⁷-bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine was prepared by treating a bis-amine with two equivalents of 9-methoxyacridine in methanol (B129727) at room temperature. nih.gov The choice of the leaving group on the acridine ring is crucial; 9-methoxyacridine is often preferred over 9-chloroacridine as it allows for milder reaction conditions. nih.gov

The nature of the linker is a critical determinant of the molecule's properties. The minimum length for effective bis-intercalation into DNA has been suggested to be around 10.1 Å, corresponding to the length of two DNA base pairs. nih.gov Consequently, linkers such as spermidine (B129725) and bis-(3-aminopropyl)amine are commonly employed. nih.gov

The synthesis of more complex polyacridine structures, such as tetra-acridines, has also been explored, often involving the connection of acridine moieties through a central nitrogen-containing chain. researchgate.net

Conjugation Chemistry for Targeted Delivery and Prodrug Design

To improve the therapeutic index of potent benz(c)acridine derivatives, conjugation to targeting moieties or conversion into a prodrug form are common strategies. These approaches aim to enhance delivery to cancer cells while minimizing systemic toxicity. mdpi.comnih.govdigitellinc.com

Targeted Delivery: Acridine derivatives can be conjugated to molecules that facilitate their transport to and accumulation in tumor tissues. One approach involves linking the acridine derivative to a nuclear localizing signal, such as acridine orange, to direct the cytotoxic agent to the cell nucleus. nih.govacs.org For instance, acridine orange has been conjugated to the surface of polymersomes to facilitate the nuclear delivery of encapsulated anticancer drugs. nih.govacs.org Another strategy involves conjugation to quantum dots to create nanoprobes for real-time tracking of drug delivery. mdpi.com

Prodrug Design: The prodrug approach involves masking the cytotoxic activity of the benz(c)acridine derivative until it reaches the target site, where it is then activated, often by enzymatic cleavage. This can be achieved by introducing cleavable lipophilic acyl moieties to a hydroxyl group on the acridine scaffold. digitellinc.com For example, platinum-acridine anticancer agents have been modified with ester-based prodrugs that can undergo enzymatic hydrolysis by human carboxylesterase-2 (hCES-2), a key enzyme in the activation of several anticancer prodrugs. researchgate.net Another prodrug strategy involves the use of carbonate-linked quinones that can be bioreductively cleaved to release the active halogenated phenazine (B1670421) or acridine warhead. nih.gov

The following table summarizes different conjugation strategies for acridine derivatives:

| Conjugation Strategy | Purpose | Example |

| Targeting Moiety Conjugation | ||

| Acridine Orange | Nuclear Targeting | Conjugation to polymersomes for nuclear drug delivery. nih.govacs.org |

| Quantum Dots | Imaging and Tracking | Creation of nanoprobes for intracellular investigations. mdpi.com |

| Prodrug Formulation | ||

| Ester-based Moieties | Enzymatic Activation | Platinum-acridine derivatives with cleavable lipophilic acyl groups. digitellinc.com |

| Carbonate-linked Quinones | Bioreductive Activation | Release of active acridine compounds under hypoxic conditions. nih.gov |

Modulations of Alkyl Chains and Linkers in Bis-Acridine Architectures

The nature of the alkyl chains and linkers connecting the two acridine units in bis-acridine architectures profoundly influences their biological activity, including their potency and cytotoxicity. nih.govnih.gov Structure-activity relationship studies have demonstrated that modifications to the linker can modulate DNA binding affinity, cellular uptake, and mechanism of action. nih.govnih.gov

Linker Length and Flexibility: The length of the linker is critical for effective DNA bis-intercalation. A minimum linker length of approximately 10 Å is generally required to span two DNA base pairs. nih.gov Increasing the linker length can enhance activity against various parasites but may also increase cytotoxicity towards mammalian cells. nih.gov The flexibility of the linker also plays a role, with both flexible polyamine chains and more rigid structures being utilized. nih.gov

Linker Composition and Substitution: The chemical composition of the linker significantly impacts the properties of the bis-acridine. The introduction of heteroatoms, such as in polyamine linkers, can influence the charge and hydrogen-bonding capabilities of the molecule. nih.gov N-alkylation of polyamine linkers has been shown to reduce cytotoxicity while maintaining bioactivity. nih.gov In contrast, substitution of the polyamine with alkyl or polyether linkers can also maintain bioactivity with reduced cytotoxicity. nih.gov

The table below illustrates the impact of linker modifications on the properties of bis-acridine derivatives:

| Linker Modification | Effect on Biological Activity | Reference |

| Increased Linker Length | Enhanced antiparasitic activity, but also increased cytotoxicity. | nih.gov |

| N-Alkylation of Polyamine Linker | Ameliorated cytotoxicity while retaining bioactivity. | nih.gov |

| Substitution with Alkyl/Polyether Linkers | Maintained bioactivity with further reduced cytotoxicity. | nih.gov |

| Acridine Ring Substitution | Small substituents at the 5-position enhanced potency. | nih.gov |

Molecular and Supramolecular Interactions

Nucleic Acid Interactions of 7,10-Bis(hydroxymethyl)benz(c)acridine

The structure of this compound suggests a propensity for engaging with nucleic acid structures, a characteristic shared by many polycyclic aromatic compounds.

DNA intercalation is a mode of binding where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. This interaction is a hallmark of many acridine (B1665455) derivatives and is anticipated to be a primary mechanism for this compound.

The extensive, flat aromatic surface of the benz(c)acridine core is crucial for effective intercalation. This planarity allows the molecule to slide into the space created by the transient "breathing" of the DNA helix, maximizing van der Waals and π-stacking interactions with the surrounding nucleotide bases. The size and shape of the intercalating molecule must be compatible with the dimensions of the intercalation site, which is typically 2.6 to 3.4 Å in height. The benz(c)acridine system, being a larger polycyclic aromatic structure, would be expected to fit snugly within this pocket.

The hydroxymethyl substituents at the 7 and 10 positions could influence this steric fit. Depending on their orientation, these groups might reside in the major or minor groove of the DNA, potentially forming hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs, which could further stabilize the intercalated complex. However, if the substituents are too bulky, they could sterically hinder the full insertion of the aromatic core between the base pairs, leading to a less favorable binding energy or an alternative binding mode, such as groove binding.

While no specific studies on this compound are available, research on other acridine derivatives provides insight into the expected thermodynamic profile of its DNA binding. Spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, are commonly used to determine binding constants (Kb). For intercalating agents, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum upon binding to DNA are typically observed.

Isothermal titration calorimetry (ITC) would be the gold standard for elucidating the complete thermodynamic signature of binding, providing direct measurement of the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). For many intercalators, the binding process is enthalpically driven, resulting from the favorable stacking interactions, and often accompanied by an unfavorable entropy change due to the ordering of the system upon binding.

Table 1: Hypothetical Thermodynamic Parameters for DNA Intercalation of an Acridine Derivative

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Constant (Kb) | 1 x 105 - 1 x 107 M-1 | Indicates strong binding affinity for DNA. |

| Enthalpy Change (ΔH) | -20 to -40 kJ/mol | Suggests the binding is an exothermic process, driven by favorable interactions. |

| Entropy Change (ΔS) | Negative or slightly positive | A negative value would indicate increased order upon binding, while a positive value could result from the displacement of water molecules. |

Note: This table is illustrative and not based on experimental data for this compound.

Linear flow dichroism (LD) is a powerful technique to determine the orientation of a small molecule when bound to a larger, oriented macromolecule like DNA. In an LD experiment, DNA molecules are aligned in a flow gradient, and the differential absorption of polarized light is measured. For a classic intercalator, the planar aromatic ring system would be oriented parallel to the DNA base pairs and thus perpendicular to the DNA helix axis. This arrangement would result in a negative LD signal in the absorption region of the intercalator. The magnitude of the LD signal can provide information about the angle of the intercalated molecule relative to the DNA helix axis. No LD studies have been reported for this compound.

Beyond the canonical B-DNA double helix, small molecules can exhibit preferential binding to other DNA structures, such as G-quadruplexes.

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in telomeres and gene promoter regions. These structures have emerged as promising targets for anticancer drug design. The large, planar surface of G-quadruplexes, formed by stacked G-quartets, provides an ideal binding site for planar aromatic molecules like benz(c)acridines.

Studies on derivatives such as 7-substituted-5,6-dihydrobenzo[c]acridines and 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) have shown that these compounds can effectively bind to and stabilize G-quadruplex structures, often with selectivity over duplex DNA. The binding is typically characterized by end-stacking, where the planar ligand sits (B43327) on top of the terminal G-quartet. The substituents on the benz(c)acridine ring can play a crucial role in this interaction, potentially interacting with the loops or grooves of the G-quadruplex, thereby enhancing binding affinity and selectivity. The hydroxymethyl groups of this compound could potentially form hydrogen bonds with the phosphate backbone or the loop regions of a G-quadruplex, contributing to its stabilization.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-substituted-5,6-dihydrobenzo[c]acridine |

Interaction with Specific DNA Topologies and Lesions

Threading Bis-Intercalation at Abasic Sites in DNA

The concept of threading intercalation involves a molecule passing through the DNA helix to position its intercalating moieties between base pairs. Research into photoreactive acridine derivatives has shown that they can specifically interact with abasic sites in DNA through a threading intercalation mechanism. nih.gov This process can lead to the introduction of a lesion on the opposite strand. nih.gov While this mechanism is established for certain acridine compounds, specific studies detailing the threading bis-intercalation of this compound at abasic sites are not extensively documented in available literature.

Binding to DNA Hairpin Structures

DNA hairpins are alternative DNA structures that can be targets for specific molecules. Macrocyclic bis-acridine compounds have demonstrated a preferential binding to single-stranded regions of DNA, particularly hairpin structures. nih.gov This binding is significant enough to shift the equilibrium from a standard duplex towards the formation of hairpins. nih.gov Through gel electrophoresis, fluorescence, and melting temperature experiments, it has been shown that these macrocyclic bis-acridines have a higher affinity for hairpins compared to double-stranded DNA. nih.gov This interaction can destabilize the DNA duplex, potentially disrupting it locally and stabilizing unpaired regions. nih.gov

Induction of DNA Cleavage in the Presence of Eukaryotic Topoisomerase II

Topoisomerase II is a critical enzyme in managing DNA topology, and its interaction with small molecules can lead to DNA cleavage. Certain compounds, known as topoisomerase poisons, can stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks. While some acridine derivatives are known topoisomerase II poisons, studies on a series of substituted benz(c)acridine derivatives found them to be devoid of activity as topoisomerase II poisons. nih.gov In contrast, other classes of compounds, such as naphthoquinones, have been shown to induce protein-linked DNA breaks in the presence of purified human DNA topoisomerase IIα. nih.govtmu.edu.tw This action involves the formation of reversible cleavable complexes and appears to be linked to the chemical reactivity of the quinone structure. nih.govtmu.edu.tw

Potential for DNA Adduct Formation

DNA adducts are segments of DNA that have become covalently bound to a chemical. This process is a common mechanism of action for many genotoxic compounds. The metabolic activation of related compounds like 7-methylbenz[c]acridine in mouse liver microsomes has been shown to catalyze its covalent binding to DNA. nih.gov The ultimate carcinogens in this process are suggested to be diol epoxides. nih.gov Similarly, the polycyclic aromatic hydrocarbon benzo[c]chrysene (B89444) forms multiple DNA adducts in mouse skin, which can persist for weeks. nih.gov The formation of these adducts is a critical step in chemical carcinogenesis. nih.gov For this compound, the presence of hydroxymethyl groups could potentially influence its metabolic activation pathways and subsequent potential for forming DNA adducts.

Protein and Enzyme Interactions of this compound

Beyond its interaction with DNA, this compound's biological activity is also defined by its engagement with various proteins and enzymes.

Topoisomerase Enzyme Inhibition (Topoisomerase I and II)

Acridine derivatives are a well-researched class of anticancer agents that often function by inhibiting topoisomerase enzymes. mdpi.com Amsacrine, for instance, is a known topoisomerase II inhibitor. mdpi.comnih.gov The general mechanism involves the acridine ring intercalating into the DNA, while side chains provide selectivity for the DNA-topoisomerase complex. mdpi.com

However, studies on substituted benz[c]acridines indicated they were devoid of topoisomerase poisoning activity. nih.gov In contrast, some dihydrobenz[a]acridine derivatives were found to be potent topoisomerase I poisons. nih.gov Other research on novel 3,9-disubstituted acridines demonstrated that these compounds could inhibit both topoisomerase I and topoisomerase IIα, with a clear preference for inhibiting Topoisomerase I. nih.gov

Table 1: Inhibitory Activity of Selected Acridine Derivatives on Topoisomerases

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Acridine-sulfonamide hybrid 8b | Topoisomerase I | 3.41 |

| Acridine-sulfonamide hybrid 7c | Topoisomerase II | 7.33 |

Data sourced from studies on acridine-sulfonamide hybrids. mdpi.com

Modulation of Protein Kinase Activity

Protein kinases are key regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. nih.gov While the direct modulation of protein kinase activity by this compound is not specifically detailed in the reviewed literature, the broader class of acridine derivatives has been investigated for various enzymatic interactions. For example, acridine-sulfonamide hybrids have been synthesized and evaluated for their biological activities, which are often linked to enzyme inhibition. mdpi.com The potential for a molecule like this compound to interact with protein kinases would likely depend on its ability to fit into the ATP-binding pocket or an allosteric site of the enzyme.

Insufficient Data Available for this compound

Following a comprehensive series of targeted searches, it has been determined that there is a lack of specific scientific literature and research data concerning the chemical compound this compound. Consequently, it is not possible to generate a detailed and scientifically accurate article on its molecular and supramolecular interactions, specifically concerning direct protein binding investigations with Survivin and its mechanism of action in multidrug resistance (MDR) modulation, as requested.

The performed searches yielded general information on the broader class of benz(c)acridine derivatives, highlighting their potential as anticancer agents. nih.govresearchgate.netontosight.ai Research in this area has explored the synthesis of various substituted benz(c)acridines and their cytotoxic effects. nih.govresearchgate.net Furthermore, the ability of some acridine compounds to overcome multidrug resistance has been noted, often attributed to their interaction with DNA or efflux pumps. bibliotekanauki.pl

However, no studies were identified that specifically investigate the direct binding of this compound to the protein Survivin. While the inhibition of Survivin is a known strategy in cancer research, the interaction of this particular compound with Survivin has not been documented in the available resources.

Similarly, detailed information on the mechanism of action of this compound in the modulation of multidrug resistance is not available. The search did not provide any specific data on its effects on key MDR-related proteins such as P-glycoprotein or other ABC transporters.

Without specific research findings for this compound, any attempt to construct the requested article would rely on speculation and generalization from related but distinct compounds. This would not meet the required standards of scientific accuracy and specificity. Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this particular compound is not feasible at this time.

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Activities

The biological activity of benz(c)acridine derivatives is intrinsically linked to several key structural features. The planar, polyaromatic ring system is a fundamental requirement, as it allows these molecules to intercalate between the base pairs of DNA. ontosight.aimdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects on cancer cells. mdpi.com

Impact of Hydroxymethyl Group Position and Number on Compound Efficacy and Selectivity

While direct SAR studies on the precise positioning and number of hydroxymethyl groups on the benz(c)acridine core are not extensively detailed in the available literature, inferences can be drawn from related acridine (B1665455) derivatives. The presence of hydroxyl groups can significantly influence a molecule's biological activity. For example, in unsymmetrical bisacridines, a hydroxyl group at position 8 was found to form a hydrogen bond with the deoxyribose moiety of DNA, thereby increasing the stability of the drug-DNA complex. nih.gov

The hydroxymethyl groups (-CH2OH) on 7,10-Bis(hydroxymethyl)benz(c)acridine introduce polarity and the potential for hydrogen bonding, which can alter the compound's solubility, cell permeability, and interaction with biological targets. The specific placement at the 7 and 10 positions is likely to create a unique spatial and electronic arrangement that influences its binding affinity and efficacy. Modifying the number of these groups (e.g., creating a mono-hydroxymethyl analog) or moving them to other positions on the ring system would predictably alter these interactions, leading to variations in biological outcomes. For instance, studies on the carcinogenicity of benz[c]acridine (B1195844) have shown that metabolic activation often involves the formation of diol epoxides, highlighting that the position of hydroxyl groups is critical to the molecule's ultimate biological effect. nih.gov

Analysis of Substituent Effects on the Acridine Ring for Modulated Biological Profiles

The modulation of biological activity through the addition of various substituents to the acridine ring is a well-established strategy. SAR studies have demonstrated that both the type and position of the substituent can dramatically alter a compound's potency and selectivity. nih.govresearchgate.net

For instance, in a series of bis(acridine-4-carboxamides), small substituents like methyl (Me) or chloro (Cl) groups at the 5-position resulted in superior potency. nih.gov Conversely, introducing larger substituents at any position led to a decrease in activity, which was attributed to a reduction in DNA binding affinity. nih.gov In other studies, the addition of a methoxy (B1213986) (-OCH3) group at the C2 position and a trifluoromethyl (-CF3) group on an attached benzene (B151609) ring resulted in compounds with potent activity against tested cancer cell lines. researchgate.net This suggests that electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the acridine system, thereby affecting its interaction with targets like DNA or topoisomerase enzymes. researchgate.net

The following table summarizes the observed effects of different substituents on the activity of various acridine derivatives, providing a general framework for understanding potential modifications to the benz(c)acridine core.

| Substituent & Position | Observed Effect on Activity | Compound Series |

| Small groups (e.g., Me, Cl) at position 5 | Increased potency | Bis(acridine-4-carboxamides) nih.gov |

| Large groups at any position | Decreased potency | Bis(acridine-4-carboxamides) nih.gov |

| Methoxy (-OCH3) at position 2 | Increased anticancer activity | 9-Aminoacridine derivatives researchgate.net |

| Chloro (-Cl) or Trifluoromethyl (-CF3) at position 2C | Enhanced antiplasmid activity | Phenothiazines (related heterocycles) nih.gov |

Correlation between Linker Properties in Bis-Acridines and Nucleic Acid Interactions

Bis-acridines, which consist of two acridine units connected by a linker chain, have been designed to enhance DNA binding through bis-intercalation (intercalation by both acridine moieties). The properties of the linker are paramount in determining the mode and strength of this interaction. nih.gov

Research has shown a clear correlation between the linker's length, flexibility, and its ability to facilitate bis-intercalation. nih.gov A study on novel amide-linked bis(acridines) revealed that a highly rigid linker of 8.8 Å in length only permitted mono-intercalation. nih.gov In contrast, longer and more flexible chains allowed for the simultaneous intercalation of both acridine chromophores. nih.gov This demonstrates that the linker must be of sufficient length and conformational freedom to span the required number of DNA base pairs to position the second acridine unit for intercalation, in line with the neighbor-exclusion principle. nih.gov These findings are critical for designing potent bis-benz(c)acridine analogs, where the linker's characteristics would directly govern the DNA binding affinity and subsequent biological activity.

Rational Design and Synthesis of Analogs Based on SAR Data

The culmination of SAR studies is the rational design and synthesis of new analogs with improved properties. rsc.org By understanding which structural features are essential for activity, chemists can create novel compounds with enhanced potency, better selectivity, or improved pharmacological profiles. nih.govscielo.org.mx

For example, based on the knowledge that small substituents at certain positions can enhance potency, new benz(c)acridine derivatives could be synthesized with methyl or halogen groups at strategic locations. nih.gov Similarly, building on the principles learned from bis-acridines, one could design a series of this compound dimers, systematically varying the linker length and rigidity to optimize for bis-intercalation and antitumor activity. nih.gov The synthesis of such novel analogs, often involving multi-component condensation reactions, allows for the systematic exploration of the chemical space around the core benz(c)acridine structure. scielo.org.mxresearchgate.net This iterative process of design, synthesis, and biological evaluation, guided by SAR data, is fundamental to the development of new therapeutic agents. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand-Target Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like 7,10-Bis(hydroxymethyl)benz(c)acridine. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum reveal the connectivity of protons, while ¹³C NMR indicates the types of carbon atoms present (e.g., aromatic, aliphatic, hydroxymethyl).

For instance, in derivatives of benz(c)acridine, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, while the protons of the hydroxymethyl groups (-CH₂OH) would appear as distinct signals in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and their directly attached carbons, solidifying the structural assignment.

Beyond structural elucidation, NMR is a powerful tool for investigating ligand-target interactions at an atomic level. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Transfer Nuclear Overhauser Effect Spectroscopy (trNOESY) are employed to identify binding epitopes and the conformation of the ligand when bound to a macromolecular target such as DNA or proteins. nih.gov For bis-acridine compounds, ¹H NMR studies have been used to investigate the dynamics of their complexes with DNA. nih.gov These studies can measure the lifetime of the drug in a specific binding site and assess the stability of the resulting complex. nih.gov By monitoring changes in the chemical shifts and line widths of both the ligand and the target molecule's signals upon complex formation, researchers can map the binding interface and determine the affinity of the interaction. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Bis(acridine) Derivative

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 9.61 | s | 2H | Aromatic |

| 8.03 | dd | 2H | Aromatic |

| 7.98 | dd | 2H | Aromatic |

| 7.55 | dd | 2H | Aromatic |

| 4.64 | s | 4H | -CH₂- |

Note: This table is based on data for a related diacridine compound and serves as an illustrative example of the types of signals expected. rsc.org Data generated by an interactive tool.

Mass Spectrometry (MS and HRMS) for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. Low-resolution MS (LR-MS) provides the molecular ion peak (M+), confirming the compound's molecular mass. rsc.org High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), delivers highly accurate mass measurements, typically with sub-ppm mass accuracy. researchgate.netmdpi.com This precision allows for the unambiguous determination of the elemental formula, a crucial step in confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. researchgate.net

In the context of biological studies, LC-HRMS is invaluable for metabolite analysis. researchgate.net When a compound like this compound is introduced into a biological system, it can undergo various metabolic transformations (e.g., oxidation, conjugation). LC-HRMS can separate these metabolites from the parent compound and from endogenous molecules. researchgate.netresearchgate.net The high-resolution mass data enables the identification of these metabolites by determining the elemental formula of each, while tandem mass spectrometry (MS/MS) experiments can provide structural information by analyzing the fragmentation patterns. researchgate.net This approach has been successfully applied to the analysis of other azaarenes and their derivatives in complex matrices. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. semanticscholar.org

Key expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂) groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic and heterocyclic ring systems.

C-O Stretching: A distinct band in the 1000-1250 cm⁻¹ range corresponding to the stretching vibration of the carbon-oxygen single bond in the hydroxymethyl groups.

By analyzing the positions and intensities of these absorption bands, FT-IR spectroscopy confirms the presence of the key functional groups, thereby corroborating the compound's structure. semanticscholar.orgresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch | Hydroxymethyl |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methylene |

| 1650-1450 | C=C, C=N stretch | Aromatic/Acridine (B1665455) Ring |

| 1250-1000 | C-O stretch | Hydroxymethyl |

Note: This table presents generalized frequency ranges for the expected functional groups. Data generated by an interactive tool.

UV-Visible Absorption Spectroscopy for Binding Constant Determination and Electronic Transitions

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule and is a fundamental tool for studying the interaction of compounds like this compound with biological targets, particularly DNA. The aromatic system of the benz(c)acridine core gives rise to characteristic absorption bands in the UV-visible region.

When the compound interacts with DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red-shift to longer wavelengths), are often observed. These spectral changes are indicative of an interaction, such as intercalation of the acridine moiety between the DNA base pairs. genesilico.pl By systematically titrating the compound with increasing concentrations of DNA and monitoring the changes in absorbance, one can calculate the intrinsic binding constant (Kb), which quantifies the strength of the interaction. genesilico.pl

Fluorescence Spectroscopy for Molecular Probing, Cellular Uptake, and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique that can provide valuable information about the local environment of a fluorescent molecule (fluorophore). The intrinsic fluorescence of the benz(c)acridine ring system makes it a useful probe for studying molecular interactions. Similar to UV-Vis spectroscopy, changes in fluorescence intensity (quenching or enhancement) and wavelength shifts can be monitored upon binding to a target like DNA. genesilico.plnih.gov These changes can be used to determine binding constants and to probe the nature of the binding site. genesilico.pl

Furthermore, fluorescence is instrumental in visualizing the compound within living cells. Through fluorescence microscopy, the cellular uptake, localization, and distribution of this compound can be directly observed. This is crucial for understanding its mechanism of action and identifying its intracellular targets. The technique is also sensitive enough to be used for the identification and quantification of metabolites when coupled with separation methods like HPLC. nih.gov

Circular Dichroism (CD) for Conformational Changes in Nucleic Acid Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. beilstein-journals.org While this compound is itself achiral, it can give rise to an induced CD (ICD) signal upon binding to an intrinsically chiral macromolecule like DNA. beilstein-journals.org

The DNA double helix has characteristic CD bands in the UV region that are sensitive to its conformation (e.g., B-form, A-form, Z-form). nih.govbeilstein-journals.org When a ligand like this compound binds to DNA, it can perturb the DNA structure, leading to changes in these characteristic bands. beilstein-journals.org The appearance of an ICD signal in the absorption region of the ligand is strong evidence of its association with the DNA helix in a specific, ordered orientation. beilstein-journals.org The sign and magnitude of the ICD signal can provide detailed information about the binding geometry (e.g., intercalation vs. groove binding). beilstein-journals.orgbeilstein-journals.org Therefore, CD spectroscopy is a powerful tool for characterizing the conformational impact of the compound on its nucleic acid target. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest. In the context of 7,10-Bis(hydroxymethyl)benz(c)acridine, molecular docking simulations could be employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity. For instance, studies on other benz(c)acridine derivatives have utilized molecular docking to investigate their interactions with biological targets like tubulin. However, a review of the current scientific literature did not yield specific molecular docking studies focused on this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational dynamics and stability of a ligand-target complex over time. For this compound, MD simulations could provide valuable information on the stability of its binding to a potential target, the role of solvent molecules, and the dynamic behavior of the complex. At present, there are no specific molecular dynamics simulation studies published in the scientific literature for this compound.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic structure and properties of molecules. DFT can be used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors. TD-DFT is employed to study excited states and predict electronic absorption and emission spectra. A DFT study on a different benz[a]acridine (B1217974) derivative, 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), has been reported, highlighting the utility of these methods in understanding the electronic and optical properties of this class of compounds. Nevertheless, specific DFT or TD-DFT calculations for this compound have not been reported in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR method that can be used to develop such models. A QSAR study could be beneficial in understanding the structure-activity relationship of a series of benz(c)acridine derivatives, including this compound. However, no specific QSAR or CoMSIA studies focusing on this compound were identified in the scientific literature.

Preclinical Biological Evaluation

In Vitro Efficacy Assessment

The in vitro efficacy of benz(c)acridine derivatives has been explored through a variety of cellular assays to determine their potential as therapeutic agents.

Cell Growth Inhibition Assays in Panels of Human Cancer Cell Lines

The cytotoxic activity of several novel benz(c)acridine and acridine (B1665455) derivatives has been evaluated against numerous human cancer cell lines using assays such as the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay.

A series of newly synthesized benzo[c]acridine-diones demonstrated significant cytotoxic effects. nih.gov Notably, compounds 4c and 4g showed potent activity against a panel of eight cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.gov Compound 4g was particularly effective against the PC3 prostate cancer cell line. nih.gov Importantly, these compounds did not exhibit significant cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells. nih.gov

Another study focused on N-(acridin-9-yl)-N-(2-substituted benzoyl) derivatives found that compound APZ7 (substituted with chlorobenzene (B131634) and a pyrrole (B145914) ring) and compound AP10 (substituted with chlorobenzene and a pyridine (B92270) moiety) exhibited promising inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 46.402 µg/ml and 59.42 µg/ml, respectively. benthamdirect.com Furthermore, certain acridine derivatives have shown good anticancer activity against a variety of cell lines including breast (MCF-7), liver (HEP-2), colon (COLO-205, HCT-15), lung (A-549), and neuroblastoma (IMR-32) at a concentration of 1 x 10⁻⁵M. nih.gov

Table 1: Cell Growth Inhibition (IC50) of Benzo[c]acridine-dione Derivative 4g

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 11.34 |

| A2780 | Ovarian Carcinoma | 10.11 |

| HeLa | Cervical Carcinoma | 12.56 |

| HepG2 | Hepatocellular Carcinoma | 24.32 |

| DU145 | Prostate Carcinoma | 15.65 |

| A549 | Lung Carcinoma | 19.43 |

| PC3 | Prostate Adenocarcinoma | 5.23 |

| LNCAP | Prostate Carcinoma | 13.78 |

Data sourced from a study on novel benzo[c]acridine-diones. nih.gov

Cell Cycle Progression Analysis

Flow cytometry analysis has been instrumental in elucidating the effects of benz(c)acridine derivatives on cell cycle progression. Treatment of PC3 and MCF-7 cancer cells with the benzo[c]acridine-dione derivative 4g resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating an arrest at this checkpoint. nih.gov This G2/M arrest is a common mechanism for anticancer agents, as it often precedes the induction of apoptosis. nih.gov

In a different study, other acridine derivatives were found to arrest C6 glioma cells in the G0/G1 phase of the cell cycle. rsc.org This demonstrates that different structural modifications to the acridine core can lead to varied mechanisms of action on the cell cycle.

Assessment of Apoptosis Induction in Cellular Models

Following the observation of cell cycle arrest, studies have confirmed the ability of benz(c)acridine derivatives to induce programmed cell death, or apoptosis. The benzo[c]acridine-dione 4g was shown to induce apoptosis in both PC3 and MCF-7 cancer cells at lower concentrations. nih.gov At higher concentrations, this compound led to necrosis. nih.gov

The mechanism of apoptosis induction has also been investigated. One study on a novel benzimidazole (B57391) acridine derivative revealed that its anticancer activity in human colon cancer cells is mediated by the induction of both intrinsic and extrinsic apoptosis pathways via the ROS-JNK signaling pathway. researchgate.net Another investigation into a 7-substituted-5,6-dihydrobenzo[c]acridine derivative, compound 2b , found that it could trigger apoptosis through the activation of the caspase-3 cascade pathway. nih.gov

Evaluation of Anti-inflammatory Properties in Cellular Systems

The anti-inflammatory potential of acridine derivatives has been assessed in preclinical models. In one study, a series of novel acridine derivatives were screened for anti-inflammatory activity. nih.gov Compound 3e from this series exhibited a notable 41.17% anti-inflammatory effect, which was superior to the 39% activity shown by the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) under the same conditions. nih.govsigmaaldrich.com

Another investigation evaluated N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives and found significant anti-inflammatory activity. ijpsonline.com Compounds with chloro (5e ), bromo (5f ), and fluoro (5g ) substituents demonstrated remarkable activity, comparable to the standard drug diclofenac. ijpsonline.com

Table 2: Anti-inflammatory Activity of Acridine Derivatives

| Compound | % Inhibition of Edema |

|---|---|

| 3e | 41.17% |

| 5e (chloro-substituted) | 69.4% |

| 5f (bromo-substituted) | 67.7% |

| 5g (fluoro-substituted) | 63.5% |

| Ibuprofen (Standard) | 39.0% |

| Diclofenac (Standard) | 71.6% |

Data compiled from studies on novel acridine derivatives. nih.govsigmaaldrich.comijpsonline.com

Determination of Antimicrobial and Antiviral Activities in Microbial and Viral Culture Systems

The broad biological activity of the acridine scaffold extends to antimicrobial and antiviral properties. Research has shown that various benz(c)acridine derivatives possess moderate antibacterial activity against Escherichia coli K12. nih.gov The general class of acridine compounds has been studied for a range of potential biological activities, including both antimicrobial and antiviral effects. ontosight.aiontosight.ai For instance, the well-known acridine derivative, acriflavine (B1215748), has been recognized for its antibacterial, antiviral, and fungicidal properties. acs.org

In Vivo Efficacy Assessment in Established Animal Models

The preclinical evaluation of benz(c)acridine derivatives has also been carried out in animal models to assess their therapeutic potential and tumorigenicity in a whole-organism context.

In studies on mouse skin, benz[c]acridine (B1195844) itself was identified as a weak tumor initiator. nih.gov However, certain metabolites and derivatives showed significantly higher activity. The trans-3,4-dihydroxy-3,4-dihydro-B[c]ACR, a potential metabolite, was found to be at least six times more active than the parent benz[c]acridine compound as a tumor initiator. nih.gov Even more potent was 3,4-Dihydro-B[c]ACR, which produced a 97% tumor incidence in a mouse skin model. nih.gov

An evaluation by the International Agency for Research on Cancer (IARC) concluded that benz(c)acridine could produce skin tumors in mice after topical application and bladder tumors in rats following local implantation with a paraffin (B1166041) wax pellet. inchem.org

Antitumor Efficacy in Murine Xenograft Models

There is no publicly available scientific literature detailing the antitumor efficacy of 7,10-Bis(hydroxymethyl)benz(c)acridine in murine xenograft models. Studies on benz(c)acridine and its derivatives have historically focused on their potential as carcinogens and tumor initiators rather than as therapeutic agents. Research has explored the metabolic activation of benz(c)acridine and the tumorigenicity of its metabolites, but this is distinct from evaluating the antitumor effects of a specific derivative like this compound in cancer models. While other classes of acridine derivatives have been investigated as potential anticancer agents, specific data for the compound is absent.

Evaluation of Anti-inflammatory Activity in Rodent Models

No studies were found that specifically evaluate the anti-inflammatory activity of this compound in rodent models. Although some acridine derivatives have been reported to possess anti-inflammatory properties, this activity has not been documented for the 7,10-bis(hydroxymethyl) substituted compound. The available research on benz(c)acridines does not extend to their potential effects on inflammatory pathways or their efficacy in standard rodent models of inflammation.

Assessment of Antimicrobial Activity in Infection Models

There is a lack of specific data regarding the antimicrobial activity of this compound in infection models. The acridine nucleus is a known pharmacophore with historical use as an antimicrobial agent, and various derivatives have been synthesized and tested for antibacterial and antifungal properties. However, the antimicrobial spectrum and potency of this compound have not been reported in the scientific literature.

Preclinical Pharmacological Studies on Oncostatic Activity

No preclinical pharmacological studies detailing the oncostatic (tumor-growth inhibiting) activity of this compound could be located. In contrast, the body of research on benz(c)acridine compounds has largely centered on their carcinogenic potential. This is fundamentally different from oncostatic activity, which implies a therapeutic effect against cancer. There is no evidence in the reviewed literature to suggest that this compound has been investigated for its ability to inhibit or halt tumor growth.

Future Directions and Emerging Research Avenues

Development of Next-Generation Benz(c)acridine Derivatives with Optimized Biological Profiles

The core focus for future research on 7,10-Bis(hydroxymethyl)benz(c)acridine lies in the strategic design of new analogues with superior biological efficacy and selectivity. The hydroxymethyl groups at the 7 and 10 positions are ideal handles for chemical modification to fine-tune the compound's physicochemical properties and biological activity.

Future synthetic efforts could focus on creating ester, ether, or carbamate derivatives to modulate lipophilicity, which can in turn enhance cell membrane permeability and bioavailability. Another promising strategy involves conjugating the benz(c)acridine core with other bioactive molecules to create hybrid agents with dual mechanisms of action. For instance, linking with platinum complexes has been shown to reduce toxicity in vivo for some acridine (B1665455) derivatives. rsc.org Similarly, conjugation with amino acids or peptides could improve targeting to specific cancer cells that overexpress certain transporters. rsc.org

The goal of these modifications is to create a library of derivatives that can be screened for a wide range of biological activities, including anticancer, antibacterial, antiparasitic, and antiviral effects, building upon the known broad-spectrum bioactivity of the parent acridine class. rsc.orgredalyc.orgresearchgate.net The development of compounds with high selectivity for cancer cells over normal cells remains a critical objective. researchgate.netmdpi.com

Table 1: Examples of Acridine Derivative Modifications and Their Biological Impact

| Derivative Class | Modification Strategy | Resulting Biological Profile | Reference |

|---|---|---|---|

| Platinum-acridine hybrids | Replacement of acridine with a benz[c]acridine (B1195844) moiety | Reduced in vivo toxicity in mice | rsc.org |

| Tetrahydroacridine derivatives | Addition of a heptanamide side chain | Potent histone deacetylase (HDAC) inhibitors | rsc.org |

| Benzimidazole (B57391) acridines | Hybridization of acridine and benzimidazole scaffolds | Enhanced DNA-binding and apoptosis-inducing agents | nih.gov |

Exploration of Novel Biological Targets and Signaling Pathways

While the planar structure of acridine derivatives suggests that their primary mode of action is DNA intercalation and inhibition of topoisomerase enzymes, the full extent of their molecular targets is not completely understood. rsc.orgnih.govresearchgate.net Future research should aim to identify and validate novel biological targets for this compound and its next-generation derivatives.

High-throughput screening and proteomic approaches can be employed to uncover new protein interactions. For example, some acridine analogues have been identified as inhibitors of specific kinases or histone deacetylases (HDACs), which are crucial in cancer progression. rsc.org Investigating the effect of these compounds on various signaling pathways involved in cell cycle regulation, apoptosis, and metastasis is essential. Studies have shown that certain benz(c)acridine-diones can induce cell-cycle arrest at the G2/M phase and trigger apoptosis. researchgate.net

A deeper understanding of the structure-activity relationship (SAR) will be crucial. For example, research on 7-methylbenz[c]acridine has shown that its 3,4-dihydrodiol metabolite, a precursor to a bay-region diol-epoxide, exhibits significantly higher tumorigenic activity, suggesting that specific metabolic pathways can dramatically influence biological outcomes. nih.gov Elucidating how modifications to the 7,10-bis(hydroxymethyl) groups affect target binding and pathway modulation will be key to designing more potent and specific therapeutic agents. nih.gov

Integration of Advanced Synthetic Methodologies for Sustainable Production

The advancement of synthetic organic chemistry offers new avenues for the efficient and environmentally friendly production of this compound and its derivatives. Traditional multi-step syntheses are often time-consuming and generate significant waste. nih.gov Modern approaches can overcome these limitations.

One-pot, multi-component reactions have emerged as a powerful strategy for synthesizing benz(c)acridine derivatives, reducing reaction times and simplifying work-up procedures. redalyc.orgscielo.org.mx The use of heterogeneous nanocatalysts, such as sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), offers excellent yields and the significant advantage of catalyst recovery and reuse for several cycles, aligning with the principles of green chemistry. scielo.org.mxresearchgate.net

Furthermore, microwave-assisted synthesis has become an increasingly popular technique for accelerating organic reactions. rsc.orgsioc-journal.cn Applying this technology to the synthesis of benz(c)acridine derivatives can dramatically decrease reaction times and improve yields. rsc.org The development of synthetic routes that utilize water as a solvent and are supported by microwave irradiation represents a particularly sustainable approach. rsc.org The integration of these advanced methodologies will be crucial for the scalable and cost-effective production of these compounds for further research and potential clinical applications.

Table 2: Comparison of Synthetic Methods for Benz(c)acridine Derivatives

| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| One-Pot Multi-Component Reaction | Condensation of aldehydes, 1-naphthylamine (B1663977), and dimedone | Efficient, reduced reaction time, simple work-up | redalyc.orgscielo.org.mx |

| Nanocatalysis (SBA-Pr-SO3H) | Use of a reusable solid acid catalyst under solvent-free conditions | High yields, environmentally friendly, catalyst is recyclable | scielo.org.mxresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction | Fast reaction times, high yields, eco-friendly solvent (water) | rsc.org |

| Ullmann Synthesis | Condensation of a primary amine with an aromatic carboxylic acid followed by cyclization | A prevalent and established method for producing the acridine core | nih.gov |

Applications in Biomedical Imaging and Diagnostics as Fluorescent Probes and Sensors

The inherent fluorescence of the acridine aromatic system makes it an attractive scaffold for the development of novel probes and sensors for biomedical applications. taylorfrancis.com Acridine-based fluorescent probes are utilized in fluorescence imaging and diagnostics due to their ability to detect cancerous cells and sense biologically important ions and molecules. taylorfrancis.com

Future research should explore the potential of this compound as a platform for creating new fluorescent tools. The hydroxymethyl groups can be functionalized with specific recognition moieties to create chemosensors for various cations (e.g., Fe³⁺, Cu²⁺, Al³⁺) or anions (e.g., F⁻, ClO⁻). taylorfrancis.com By reacting 9-acridine carboxaldehyde with different cyano compounds, researchers have developed probes that are sensitive to micro-environmental parameters like polarity and viscosity. rsc.orgresearchgate.net Similar strategies could be applied to the benz(c)acridine core.

These probes could be designed for targeted intracellular imaging. For example, specific derivatives have been shown to localize in lipid droplets or lysosomes, allowing for dynamic monitoring of cellular processes. rsc.org The development of benz(c)acridine-based probes with enhanced photostability and biocompatibility could lead to powerful new tools for real-time imaging in living cells and tissues, aiding in both fundamental biological research and clinical diagnostics. researchgate.netresearchgate.netiu.edu

Advanced Computational Modeling for Accelerated Drug Discovery and Design

Computer-aided drug design (CADD) has become an indispensable tool in modern pharmaceutical research, offering a way to expedite the lengthy and costly process of drug discovery. beilstein-journals.orgnih.gov Applying these computational methods to the study of this compound can significantly accelerate the identification and optimization of new drug candidates.

Structure-based drug design approaches, such as molecular docking, can be used to predict how different derivatives of the parent compound will bind to the active sites of known biological targets like topoisomerase or various kinases. jppres.comco-ac.com These simulations provide insights into the key molecular interactions responsible for biological activity, guiding the rational design of more potent inhibitors. jppres.com

Ligand-based methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and artificial neural networks (ANN), can be employed when the 3D structure of the target is unknown. rsc.org By analyzing a series of known active and inactive compounds, these models can identify the crucial structural features required for activity, allowing for the design of novel molecules with enhanced potency. rsc.org In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can further refine the selection of candidates, ensuring they possess favorable pharmacokinetic profiles for oral delivery. jppres.com This integrative computational strategy enables a more targeted and efficient approach to discovering the next generation of benz(c)acridine-based therapeutics. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,10-Bis(hydroxymethyl)benz(c)acridine, and how can purity be validated?

- Methodological Answer: The synthesis of benz(c)acridine derivatives typically involves multi-step aromatic substitution and cyclization reactions. For example, unambiguous syntheses of methylated analogs (e.g., 7,10-dimethylbenz[c]acridine) use Friedel–Crafts alkylation and palladium-catalyzed cross-coupling to ensure regioselectivity . To validate purity, employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 μm particle size, 250 mm length) and UV detection at 254 nm. Purity thresholds (>95%) should be confirmed via mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of unreacted intermediates (e.g., residual hydroxymethyl groups at unintended positions) .

Q. Which in vitro assays are recommended for initial screening of anticancer activity?

- Methodological Answer: Use cell viability assays (MTT or resazurin) across diverse cancer cell lines (e.g., breast MCF-7, prostate PC-3) to assess IC₅₀ values. For mechanistic insights, combine with apoptosis assays (Annexin V/PI staining) and DNA damage markers (γ-H2AX foci quantification). Studies on analogous compounds (e.g., 7,10-dimethylbenz[c]acridine) show dose-dependent tumorigenicity in mouse models, suggesting similar protocols for hydroxymethyl derivatives . Include positive controls (e.g., doxorubicin) and validate results with clonogenic survival assays to confirm long-term cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across cancer cell lines?

- Methodological Answer: Contradictory cytotoxicity data may arise from differences in cellular uptake, metabolic activation, or resistance mechanisms. To address this:

- Perform pharmacokinetic profiling (e.g., LC-MS/MS) to measure intracellular concentrations.

- Evaluate metabolic stability using liver microsomes or cytochrome P450 isoforms (e.g., CYP3A4) to identify activation/deactivation pathways.

- Conduct transcriptomic analysis (RNA-seq) to correlate gene expression (e.g., ABC transporters) with resistance patterns.

- Reference studies on methylated benz(c)acridines, where tumor multiplicity varied with dosing (e.g., 0.4–2.5 μmol in mouse models), highlighting the need for standardized protocols .

Q. What methodologies confirm the compound’s interaction with non-canonical DNA structures like G-quadruplexes?

- Methodological Answer:

- Circular Dichroism (CD) Spectroscopy : Monitor spectral shifts (260–295 nm) upon compound addition to G-quadruplex-forming sequences (e.g., c-MYC promoter).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized G4 DNA on sensor chips.

- Fluorescence Resonance Energy Transfer (FRET) : Use labeled oligonucleotides (e.g., FAM/TAMRA) to quantify stabilization of folded G4 structures.

- Molecular Docking : Compare binding poses (AutoDock Vina) with known G4 ligands (e.g., ellipticine). Benz[c]acridine derivatives exhibit π–π stacking with quadruplex motifs, disrupting replication in cancer cells .

Q. How should researchers evaluate the compound’s potential carcinogenicity and toxicity?

- Methodological Answer:

- In Vivo Models : Use two-stage mouse skin carcinogenesis assays (initiation with DMBA, promotion with TPA). Benz[c]acridine analogs showed tumor incidence increases (7–37% in 25 weeks) at 0.4–2.5 μmol doses, requiring histopathological validation .

- Computational Toxicology : Apply QSAR models (e.g., HazardExpert) to predict toxicity based on methyl substitution patterns. Methylated derivatives often show higher carcinogenicity than parent compounds .

- Genotoxicity Testing : Conduct Ames tests (TA98 strain ± S9 metabolic activation) and micronucleus assays in human lymphocytes. Benz[c]acridine metabolites (e.g., dihydrodiols) may require metabolic activation for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.